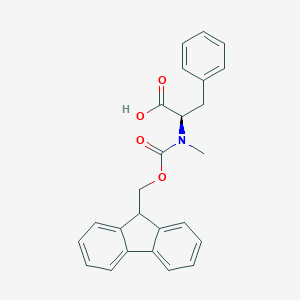

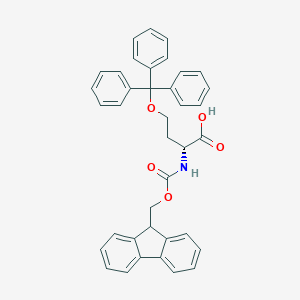

![molecular formula C30H25NO4 B557722 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid CAS No. 205526-38-1](/img/structure/B557722.png)

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid

描述

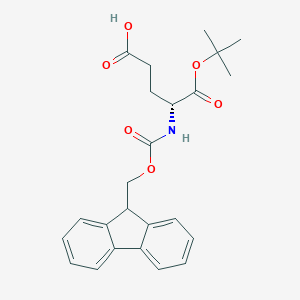

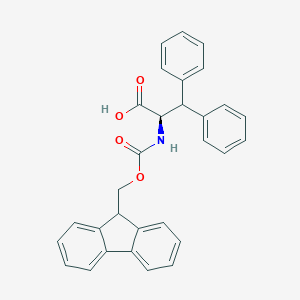

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid, also known as (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid, is a useful research compound. Its molecular formula is C30H25NO4 and its molecular weight is 463,53 g/mole. The purity is usually 95%.

BenchChem offers high-quality (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Hydrogel Formation

- Summary : Fmoc-D-4,4’-Biphenylalanine has been used in the formation of hydrogels . Hydrogels of low molecular weight molecules are important in biomedical applications .

- Methods : Physical and thermal stimuli are used for solubilizing Fmoc-D-4,4’-Biphenylalanine above the critical concentration to induce gel formation .

- Results : The collective action of different non-covalent interactions play a role in making Fmoc-D-4,4’-Biphenylalanine hydrogel .

Preparation of Hybrid Materials

- Summary : Fmoc-D-4,4’-Biphenylalanine is a suitable building block for the preparation of hybrid materials .

- Methods : The ultra-short hydrogelator is combined with other entities such as polysaccharides, polymers, peptides, or organic molecules to develop novel Fmoc-D-4,4’-Biphenylalanine-based hybrid systems .

- Results : These novel hybrid materials have potential applications in tissue engineering, drug delivery, and catalysis .

Additional Applicative Areas

- Field : Various Fields including Chemical Catalysis, Nanoreactors Development, Optical Engineering, Wound Treatments, Ophthalmic Preparations, Energy Harvesting, Antifouling, Biocompatible Coating Applications, Optoelectronics, Potential Immuno-Responsive Agents, and Absorbents Systems for Oil/Water Separation .

- Summary : Fmoc-D-4,4’-Biphenylalanine has a wide range of applicative areas .

- Methods : The specific methods of application or experimental procedures vary depending on the specific field of application .

- Results : The outcomes obtained also vary depending on the specific field of application .

Hydrogel Formation

- Summary : Fmoc-D-4,4’-Biphenylalanine has been used in the formation of hydrogels . Hydrogels of low molecular weight molecules are important in biomedical applications .

- Methods : Physical and thermal stimuli are used for solubilizing Fmoc-D-4,4’-Biphenylalanine above the critical concentration to induce gel formation .

- Results : The collective action of different non-covalent interactions play a role in making Fmoc-D-4,4’-Biphenylalanine hydrogel .

Preparation of Hybrid Materials

- Summary : Fmoc-D-4,4’-Biphenylalanine is a suitable building block for the preparation of hybrid materials .

- Methods : The ultra-short hydrogelator is combined with other entities such as polysaccharides, polymers, peptides, or organic molecules to develop novel Fmoc-D-4,4’-Biphenylalanine-based hybrid systems .

- Results : These novel hybrid materials have potential applications in tissue engineering, drug delivery, and catalysis .

Additional Applicative Areas

- Field : Various Fields including Chemical Catalysis, Nanoreactors Development, Optical Engineering, Wound Treatments, Ophthalmic Preparations, Energy Harvesting, Antifouling, Biocompatible Coating Applications, Optoelectronics, Potential Immuno-Responsive Agents, and Absorbents Systems for Oil/Water Separation .

- Summary : Fmoc-D-4,4’-Biphenylalanine has a wide range of applicative areas .

- Methods : The specific methods of application or experimental procedures vary depending on the specific field of application .

- Results : The outcomes obtained also vary depending on the specific field of application .

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25NO4/c32-29(33)28(18-20-14-16-22(17-15-20)21-8-2-1-3-9-21)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGACONKQRJFGX-MUUNZHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501133710 | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino][1,1′-biphenyl]-4-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501133710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid | |

CAS RN |

205526-38-1 | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino][1,1′-biphenyl]-4-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205526-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino][1,1′-biphenyl]-4-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501133710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。